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(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
Overview
Description
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4H-oxazol-5-one with thiophene-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Biological Activities
Oxazolones, including (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, exhibit a range of biological activities that make them valuable in pharmaceutical research.
1.1 Antioxidant Properties
Research has demonstrated that oxazolones possess significant antioxidant activity. For instance, studies have shown that derivatives of 2-phenyloxazol-5(4H)-ones can inhibit lipid peroxidation effectively. The most potent compounds in this category exhibited an average inhibition rate of 86.5%, indicating their potential as antioxidants in therapeutic applications .
1.2 Anti-inflammatory Effects
The anti-inflammatory properties of oxazolones have been explored through various in vitro and in vivo studies. Specific derivatives have shown promising results in inhibiting nociception and reducing carrageenin-induced paw edema, suggesting their potential use in treating inflammatory conditions .
1.3 Antimicrobial Activity
Oxazolones have also been investigated for their antimicrobial properties. Certain derivatives have demonstrated efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, often involving the condensation of appropriate aldehydes with 2-phenyloxazol-5(4H)-one derivatives.
2.1 Microwave-Assisted Synthesis
One notable method is microwave-assisted synthesis, which enhances reaction efficiency and yields while minimizing environmental impact. This approach allows for the rapid formation of oxazolone derivatives with good yields .
2.2 Conventional Methods
Conventional synthetic routes typically involve the use of acetic anhydride and sodium acetate as catalysts to facilitate the condensation reactions. These methods are well-documented and provide reliable pathways to obtain desired oxazolone structures .
Anticancer Potential
A recent study highlighted the anticancer potential of oxazolone derivatives through predictive analyses that suggested their ability to inhibit specific oncological protein kinases. This finding positions this compound as a candidate for further investigation in cancer therapeutics .
Toxicity Assessments
Toxicity evaluations conducted on various oxazolone derivatives indicated that halogen-free compounds exhibited lower toxicity levels compared to their halogenated counterparts. This characteristic is crucial for developing safer therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-oxazol-5-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carbaldehyde: Lacks the oxazole ring, limiting its applications in medicinal chemistry.
4-(Thiophen-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: A positional isomer with different chemical properties.
Uniqueness
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is unique due to the combination of the oxazole and thiophene rings, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research.
Biological Activity
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a member of the oxazolone family, known for its diverse biological activities. This compound features a unique structure that combines an oxazole ring with phenyl and thiophene substituents, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the oxazolone class exhibit a variety of biological activities, including:
- Anti-inflammatory Activity : Inhibition of inflammatory mediators and pathways.
- Analgesic Properties : Reduction of pain through various mechanisms.
- Antimicrobial Effects : Activity against bacteria and fungi.
- Antioxidant Activity : Scavenging of free radicals and inhibition of lipid peroxidation.
1. Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of oxazolones, including this compound. The compound demonstrated significant inhibition of carrageenan-induced paw edema in animal models, suggesting its efficacy in reducing inflammation . The mechanism appears to involve the modulation of lipoxygenase activity, which is critical in the inflammatory response.
2. Analgesic Properties
In analgesic testing using the writhing test and hot plate test, this compound showed promising results. The compound was effective in reducing pain responses, indicating its potential as an analgesic agent . Molecular docking studies further elucidated its interaction with pain-related receptors, supporting its role in pain management.
3. Antimicrobial Effects
The antimicrobial activity of oxazolones has been documented extensively. This compound exhibited significant inhibitory effects against various bacterial strains, demonstrating its potential as a novel antimicrobial agent . The presence of the thiophene ring is believed to enhance this activity due to electronic effects.
4. Antioxidant Activity
The antioxidant capacity of this compound was assessed through lipid peroxidation assays. Results indicated a substantial inhibition rate, with some derivatives showing up to 86.5% inhibition against lipid peroxidation . This property is crucial for protecting cells from oxidative stress-related damage.
Data Table: Biological Activities Summary
Activity Type | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant inhibition | Modulation of lipoxygenase activity |
Analgesic | Effective pain reduction | Interaction with pain receptors |
Antimicrobial | Strong inhibitory effects | Disruption of bacterial cell walls |
Antioxidant | High inhibition rates | Scavenging free radicals |
Case Studies
Several case studies have explored the biological activity of oxazolones:
- Oxazolone Derivatives in Pain Management : A study demonstrated that specific derivatives exhibited high binding affinities to TRPV1 channels, suggesting their potential use in treating chronic pain conditions .
- Antimicrobial Testing : In vitro studies revealed that this compound showed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Properties
IUPAC Name |
(4Z)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRMWAWBUHZAY-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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